molecular formula C22H18ClN5OS B2495962 N-(3-ethylphenyl)-2-[2-oxo-7-(pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetamide CAS No. 1189723-50-9

N-(3-ethylphenyl)-2-[2-oxo-7-(pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetamide

Cat. No. B2495962
CAS RN: 1189723-50-9
M. Wt: 435.93
InChI Key: TYBRMYGJZNRICB-UHFFFAOYSA-N
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Description

The compound represents a complex organic molecule that is of interest due to its unique structural features and potential for various applications. Although the exact applications are to be excluded from this discussion, its synthesis, structure, and properties offer valuable insights into its chemical behavior.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including condensation, amidification, and cyclization processes. For instance, molecules with similar structures and functional groups have been synthesized using the Claisen-Schmidt condensation and subsequent reactions to introduce specific substituents, as seen in the synthesis of various acetamide derivatives with potential biological activities (Mahyavanshi, Shukla, & Parmar, 2017). These processes involve precise control of reaction conditions to achieve the desired product specificity.

Molecular Structure Analysis

The molecular structure of compounds similar to the one described involves intricate arrangements of rings and functional groups, contributing to their potential biological and chemical properties. Techniques such as FT-IR, Mass, and 1H-NMR spectroscopy are crucial for characterizing these molecules, confirming the presence of specific bonds and functional groups (Mahyavanshi, Shukla, & Parmar, 2017). The structure-activity relationship (SAR) studies, including 3D-QSAR, offer insights into how structural features relate to the compound's activity and interactions.

Chemical Reactions and Properties

Chemical reactions involving compounds like "N-(3-ethylphenyl)-2-[2-oxo-7-(pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetamide" can include interactions with various reagents and conditions to form new derivatives. These reactions can significantly alter the compound's physical and chemical properties, potentially leading to new applications or enhanced activity. The compound's reactivity is influenced by its functional groups, such as the acetamide moiety, which can undergo further chemical modifications (Rehman et al., 2016).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[2-(4-methylphenyl)pyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5OS/c1-13-3-6-15(7-4-13)20-24-10-17-21(28-20)25-12-26-22(17)30-11-19(29)27-16-8-5-14(2)18(23)9-16/h3-10,12H,11H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBRMYGJZNRICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C3C(=N2)N=CN=C3SCC(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-{[7-(4-methylphenyl)pyrimido[4,5-d][1,3]diazin-4-yl]sulfanyl}acetamide

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